molecular formula C8H12BrNO B141403 3-(2-Aminoethyl)phenol hydrobromide CAS No. 38449-59-1

3-(2-Aminoethyl)phenol hydrobromide

Cat. No. B141403
CAS RN: 38449-59-1
M. Wt: 218.09 g/mol
InChI Key: RAMQGDMHEGTVQU-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)phenol hydrobromide is a chemical compound with the molecular formula C8H12BrNO. It has a molecular weight of 218.09 . It is a brown powder .


Synthesis Analysis

3-(2-Aminoethyl)phenol was synthesized with 3-nitrobenzaldehyde as raw material through condensation and catalytic hydrogenation. The overall yield was up to 75.4%. The effect of water on the condensation and the effect of process conditions on the catalytic hydrogenation were investigated .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(2-aminoethyl)phenol hydrobromide. The InChI code is 1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H .


Physical And Chemical Properties Analysis

3-(2-Aminoethyl)phenol hydrobromide is a brown powder . It has a molecular weight of 218.09 . The compound should be stored at 0-8 °C .

Scientific Research Applications

Organic Synthesis Building Blocks

3-(2-Aminoethyl)phenol hydrobromide: serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the aminoethylphenol moiety into larger molecules, which can be pivotal in the synthesis of complex organic compounds. This compound is particularly useful in constructing molecules with potential pharmacological activities due to its phenolic and amino functionalities .

Pharmaceutical Intermediates

The presence of both an amino group and a phenol group makes this compound a valuable intermediate in the pharmaceutical industry. It can be used to synthesize a variety of drugs, including those that act on the central nervous system, given the structural similarity to neurotransmitters .

Material Science

In material science, 3-(2-Aminoethyl)phenol hydrobromide can be employed to modify the surface properties of materials. Its phenolic group can participate in binding to certain substrates, while the amino group can be used to attach other functional molecules, enhancing the material’s functionality .

Catalyst Development

This compound can also be used in the development of catalysts. The amino group can act as a ligand, binding to metal centers and influencing the reactivity of the catalyst. Such catalysts could be applied in various chemical reactions, including polymerization and oxidation processes .

Biochemical Research

In biochemical research, 3-(2-Aminoethyl)phenol hydrobromide can be utilized as a reagent to study enzyme-catalyzed reactions where phenolic substrates are required. It can help in understanding the interaction between enzymes and substrates, especially in the field of phenol oxidases .

Agricultural Chemistry

The compound’s potential to serve as a precursor for the synthesis of agrochemicals is significant. It could be used to create new pesticides or herbicides, contributing to the development of more efficient and environmentally friendly agricultural practices .

Analytical Chemistry

In analytical chemistry, 3-(2-Aminoethyl)phenol hydrobromide can be used as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It can help in the calibration of instruments and in the development of new analytical methods .

Educational Purposes

Lastly, this compound has applications in educational settings, particularly in teaching advanced organic chemistry and synthesis techniques. It provides a practical example of how different functional groups can be incorporated into a molecule and how this affects its reactivity and applications .

Safety and Hazards

This compound may be harmful if swallowed and can cause eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is structurally similar to dopamine , suggesting that it may interact with dopamine receptors in the body. Dopamine receptors play a crucial role in the nervous system, affecting mood, motivation, and the sensory experience of pleasure.

Mode of Action

Given its structural similarity to dopamine , it may act as an agonist at dopamine receptors, mimicking the effects of dopamine by binding to these receptors and inducing a response.

properties

IUPAC Name

3-(2-aminoethyl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMQGDMHEGTVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)phenol hydrobromide

CAS RN

38449-59-1
Record name 3-(2-aminoethyl)phenol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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